molecular formula C10H8Cl2N2 B2740048 4,7-Dichloro-2-ethylquinazoline CAS No. 1046580-57-7

4,7-Dichloro-2-ethylquinazoline

Cat. No.: B2740048
CAS No.: 1046580-57-7
M. Wt: 227.09
InChI Key: QATWYASUAOBYHA-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-ethylquinazoline is a heterocyclic organic compound with the molecular formula C10H8Cl2N2 It is a derivative of quinazoline, characterized by the presence of chlorine atoms at the 4th and 7th positions and an ethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-ethylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4,7-dichloroquinoline with suitable reagents to form the quinazoline ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-2-ethylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4th and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

4,7-Dichloro-2-ethylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-ethylquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4,7-dichloro-2-ethylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-2-9-13-8-5-6(11)3-4-7(8)10(12)14-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATWYASUAOBYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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